molecular formula C15H20O2 B6335655 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene CAS No. 1256481-86-3

2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Cat. No.: B6335655
CAS No.: 1256481-86-3
M. Wt: 232.32 g/mol
InChI Key: CRHPSXZFMCGIIY-UHFFFAOYSA-N
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Description

2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound that features a propene backbone with a tetrahydro-pyran-2-yloxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the reaction of 3-(Tetrahydro-pyran-2-yloxy)benzaldehyde with methylmagnesium bromide, followed by a dehydration step to form the propene derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the propene group to an alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-butanol
  • 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propanol

Uniqueness

2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is unique due to its propene backbone, which imparts distinct chemical reactivity compared to its alcohol counterparts

Properties

IUPAC Name

2-[3-(2-methylprop-2-enyl)phenoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-12(2)10-13-6-5-7-14(11-13)17-15-8-3-4-9-16-15/h5-7,11,15H,1,3-4,8-10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHPSXZFMCGIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=CC(=CC=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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